molecular formula C12H26N2O B1480086 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol CAS No. 2097995-54-3

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol

Cat. No. B1480086
CAS RN: 2097995-54-3
M. Wt: 214.35 g/mol
InChI Key: VIWHNHDQQDTRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol (1-ABP) is an organic compound that is widely used in many scientific research applications. Its synthesis method is relatively simple and it can be used in a variety of biochemical and physiological experiments. In

Scientific Research Applications

Neurological Benefits in Spinal Cord Injury

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol has been studied for its potential benefits in patients with spinal cord injury (SCI). It is suggested to act as a potassium channel blocking agent, possibly aiding in the restoration of conduction in demyelinated internodes of axons in the spinal cord. In a study involving patients with SCI, the drug demonstrated a capability to ameliorate central conduction deficits, evidenced by improved somatosensory and motor evoked potentials. Patients experienced reduced spasticity, pain, and enhanced voluntary motor control and sensation, indicating neurologic benefits (Hayes et al., 1994).

Ribonucleotide Reductase Inhibition in Cancer Treatment

In cancer research, 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol has been identified as a novel small-molecule ribonucleotide reductase inhibitor, under the name 3-AP. A study aimed to establish the maximum tolerated dose and oral bioavailability of 3-AP in patients with advanced-stage solid tumors. The results indicated that 3-AP is well tolerated in oral form and has a modest clinical benefit rate, with a significant portion of patients achieving stable disease (Chao et al., 2012).

Metabolism and Bioavailability

Understanding the metabolism and bioavailability of compounds like 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol is crucial for their effective application in therapeutics. A study focusing on the metabolism of atenolol, which has a similar structure, revealed insights into the disposition and metabolism in humans, indicating that a significant portion of the drug is eliminated through urine mainly as the unchanged drug. Such studies can provide a basis for understanding the metabolic pathways and elimination processes of structurally related compounds (Reeves et al., 1978).

Therapeutic Potential in Multiple Sclerosis

The drug has shown promise in the treatment of multiple sclerosis (MS). Studies indicate that it may improve walking ability and reduce ambulatory disability in patients with MS. These improvements are linked with a reduction in patients' reported disability, suggesting that 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol offers a clinically meaningful therapeutic benefit for this group of patients (Goodman et al., 2009).

properties

IUPAC Name

1-(3-aminopropyl)-3-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-10(2)8-11-9-14(6-3-5-13)7-4-12(11)15/h10-12,15H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWHNHDQQDTRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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